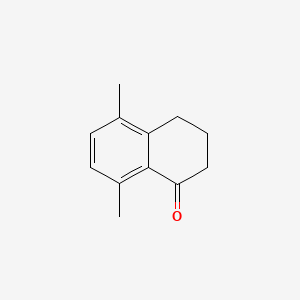

5,8-dimethyl-1-tetralone

Description

The exact mass of the compound 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMGKPHICFZGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC(=O)C2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198422 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5037-63-8 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5037-63-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Model System for Intramolecular Reactivity Studies

The rigid structure of 5,8-dimethyl-1-tetralone, featuring o-methyl substitution on the aryl ring, makes it an excellent model for studying intramolecular reactions, particularly hydrogen atom transfer. ucla.edu Research has extensively focused on its photoenolization, a process where the molecule tautomerizes to an enol form upon exposure to light.

Laser-flash photolysis studies conducted at temperatures ranging from 80 to 290 K have been instrumental in analyzing the kinetics of this photoenolization. researchgate.net These experiments revealed that the hydrogen-transfer reaction in the excited triplet state of this compound is significantly influenced by quantum mechanical tunneling. researchgate.netacs.org Evidence for this includes the observation of non-linear Arrhenius plots and large isotope effects. researchgate.net

Further investigations using phosphorescence measurements between 15 and 80 K on both this compound (DMT) and its deuterated isotopologue, this compound-d8 (DMT-d8), provided more direct evidence of tunneling. ucla.edu A key finding was a temperature-independent reaction rate for the deuterated compound below 40 K, a hallmark of a tunneling-dominated process. ucla.edu

Table 2: Research Findings on Intramolecular Reactivity

| Study Type | Compound(s) | Temperature Range | Key Finding | Reference |

|---|---|---|---|---|

| Laser-Flash Photolysis | This compound (DMT) | 80 - 290 K | Hydrogen-transfer in the excited triplet state is governed by tunnel effects. | researchgate.net |

These detailed studies on this compound have contributed significantly to the theoretical understanding of intramolecular proton transfer in solution. acs.org

Role in the Synthesis of Complex Organic Architectures

5,8-Dimethyl-1-tetralone is a versatile and crucial intermediate in the synthesis of a wide array of complex organic molecules, including natural products and pharmacologically relevant structures. aaronchem.comresearchgate.net Its utility stems from the multiple reactive sites that allow for diverse chemical transformations.

The compound has been successfully utilized as a starting material for the synthesis of the bicyclic sesquiterpene occidol and its aromatic analog, ar-occidol. researchgate.net The synthetic pathway involves a series of reactions, including the reduction of the tetralone with sodium borohydride, methylation of the resulting alcohol, and subsequent functional group manipulations. researchgate.net

Furthermore, this compound is a precursor for the synthesis of its isomer, 5,8-dimethyl-2-tetralone, which is a potential intermediate for eudesmane (B1671778) sesquiterpenes. tandfonline.comresearchgate.net This transformation involves converting the starting tetralone into an unsaturated derivative, which then undergoes epoxidation and acid-catalyzed hydrolysis. tandfonline.comresearchgate.net The compound also serves as a building block in the pharmaceutical industry for creating drug candidates and in material science for developing specialty polymers. aaronchem.com

Table 3: Examples of Synthetic Applications

| Starting Material | Key Reagents/Conditions | Product | Significance | Reference |

|---|---|---|---|---|

| This compound | 1. NaBH₄, MeOH2. MeI, NaH3. KMnO₄4. Grignard reaction | ar-occidol | Synthesis of a natural product analog | researchgate.net |

| This compound | 1. p-toluenesulfonic acid2. m-CPBA3. H₂SO₄-H₂O | 5,8-Dimethyl-2-tetralone | Intermediate for other sesquiterpenes like emmotin-G | tandfonline.comresearchgate.net |

Historical Context of Research on Tetralone Derivatives

Established Synthetic Routes to this compound

Several key strategies have been developed for the synthesis of this compound, a valuable intermediate in organic synthesis. These methods often rely on the formation of the core tetralone structure through intramolecular cyclization or intermolecular condensation reactions.

Cyclization Reactions utilizing Polyphosphoric Acid (PPA)

A prominent and high-yielding method for the synthesis of this compound involves the intramolecular cyclization of a suitable precursor using polyphosphoric acid (PPA). ccsenet.org PPA serves as a powerful dehydrating and cyclizing agent, facilitating the formation of the cyclic ketone. ccsenet.orgresearchgate.net

The typical precursor for this reaction is 4-(2,5-dimethylphenyl)butyric acid. tandfonline.com This acid can be prepared via the Friedel-Crafts alkylation of p-xylene (B151628) with 4-chlorobutyric acid. tandfonline.com The subsequent treatment of 4-(2,5-dimethylphenyl)butyric acid with PPA at elevated temperatures (100–110°C) induces an intramolecular acylation, yielding this compound in excellent yields, reported to be as high as 96%. ccsenet.orgtandfonline.com This two-step process, starting from p-xylene, is considered an efficient route to the target molecule. ccsenet.org

Reaction Scheme: PPA-mediated Cyclization

This method has been highlighted as a high-yield, two-step synthesis for 1,2,3,4-tetrahydro-5,8-dimethyl-1-tetralone. ccsenet.org

Grignard Reagent Mediated Approaches

Grignard reagents offer another avenue for the synthesis and modification of tetralone scaffolds. While direct synthesis of this compound via a Grignard reaction as the primary ring-forming step is less commonly detailed, these reagents are crucial for creating precursors or for adding functionality to the tetralone core. For instance, the reaction of this compound with a-naphthylmagnesium bromide has been used to prepare the corresponding tertiary alcohol, which can be subsequently dehydrated. rsc.org

In a broader context, Grignard reagents like phenylmagnesium bromide react with 1-tetralone to form tertiary alcohols, which are precursors to other complex molecules. chemicalbook.com Similarly, the conversion of 5,8-dimethyl-2-tetralone to a more complex methylketone intermediate has been achieved through a Grignard reaction with methylmagnesium bromide, following a series of preparatory steps. tandfonline.com This demonstrates the utility of Grignard reagents in the functionalization of the tetralone system, which is a key aspect of their application in synthesizing analogues. tandfonline.comresearchgate.net

Condensation of Aromatic Hydrocarbons with γ-Lactones

The direct, one-step synthesis of 1-tetralones from readily available aromatic hydrocarbons and γ-lactones represents an industrially appealing method. google.com Specifically, this compound can be produced by the Friedel-Crafts reaction of p-xylene with γ-butyrolactone in the presence of a Lewis acid catalyst. google.comresearchgate.net

Various catalysts have been explored for this transformation. Bismuth-based Lewis acids, such as Bi(OSO₂CF₃)₃, have been shown to catalyze the reaction at high temperatures (e.g., 200°C), affording this compound in moderate yields (around 40-47%). google.com Another effective catalytic system involves using heteropolyacids like tungstosilicic acid (H₄SiW₁₂O₄₀) supported on silica (B1680970). epa.govgoogle.comgoogle.com This solid acid catalyst efficiently promotes the alkylation-acylation of p-xylene with γ-butyrolactone to produce the desired tetralone. epa.gov

Table 1: Catalytic Systems for Condensation of p-Xylene and γ-Butyrolactone

| Catalyst System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Bi(OSO₂CF₃)₃ | 200 | 47 | google.com |

| Bi[N(SO₂CF₃)₂]₃ | 180 | 40 | google.com |

Multi-step Syntheses from Precursors

Such multi-step syntheses often involve a sequence of reactions including bromination, cyanation, reduction, and hydrogenolysis to manipulate functional groups and build the desired molecular architecture. researchgate.net Although not a direct synthesis of this compound, these methodologies for creating substituted tetralones are highly relevant and adaptable. For instance, a similar strategic approach could be envisioned starting from a methoxy-substituted tetralone to arrive at the dimethylated target.

Synthesis of Related Dimethyltetralones from this compound

The chemical reactivity of this compound allows for its conversion into other valuable dimethyltetralone isomers, expanding its utility as a synthetic intermediate.

Conversion to 5,8-Dimethyl-2-tetralone

An efficient synthesis of 5,8-dimethyl-2-tetralone has been developed starting from this compound. researchgate.net This transformation is a key process as 5,8-dimethyl-2-tetralone is a potential intermediate for the synthesis of certain sesquiterpenes. tandfonline.comresearchgate.net

The conversion pathway involves several steps:

Dehydration/Reduction: this compound is first converted to the corresponding dihydronaphthalene derivative, 5,8-dimethyl-1,2-dihydronaphthalene. tandfonline.comresearchgate.net This is achieved by heating the tetralone in toluene (B28343) with 2,4-pentanediol (B147393) and p-toluenesulfonic acid. tandfonline.com

Epoxidation: The resulting dihydronaphthalene is then treated with a peroxy acid, such as m-chloroperbenzoic acid (mCPBA), in a solvent like dichloromethane (B109758). This reaction forms an intermediate epoxide. tandfonline.comresearchgate.net

This sequence provides a practical and relatively brief route to 5,8-dimethyl-2-tetralone from its more readily synthesized 1-tetralone isomer. tandfonline.com

Epoxidation and Acid Hydrolysis Routes

The synthesis of tetralone analogues, such as 5,8-dimethyl-2-tetralone, can be effectively achieved starting from this compound through a sequence involving epoxidation and subsequent acid-catalyzed hydrolysis. researchgate.net This methodology highlights a viable pathway for transforming one positional isomer into another.

A reported synthesis of 5,8-dimethyl-2-tetralone begins with the conversion of this compound (2) into the unsaturated intermediate, 5,8-dimethyl-1,2-dihydronaphthalene (3). researchgate.nettandfonline.com This dihydronaphthalene derivative then undergoes an epoxidation reaction. tandfonline.com Specifically, treatment of compound 3 with m-chloroperbenzoic acid (mCPBA) in dichloromethane at a cooled temperature of 0–5°C leads to the formation of an intermediate epoxide. tandfonline.com

Following the epoxidation, the crude epoxide is subjected to hydrolysis using dilute sulfuric acid. tandfonline.com This step facilitates the ring-opening of the epoxide and subsequent rearrangement to afford the target ketone, 5,8-dimethyl-2-tetralone (4), with a reported yield of 46%. tandfonline.com This synthetic route demonstrates the utility of an epoxidation-hydrolysis sequence for producing tetralone analogues that may be challenging to synthesize directly. researchgate.net

Table 1: Epoxidation and Acid Hydrolysis for 5,8-Dimethyl-2-tetralone Synthesis tandfonline.com

| Step | Reagent(s) | Conditions | Product | Yield |

|---|---|---|---|---|

| Epoxidation | m-Chloroperbenzoic acid (mCPBA), Dichloromethane | 0–5°C, 6 hours | Intermediate Epoxide | Not isolated |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The direct synthesis of this compound has been explored via a one-step Friedel-Crafts type reaction between readily available starting materials. google.com Research has focused on optimizing catalysts and reaction parameters to maximize the yield of this process. One such method involves the reaction of p-xylene with γ-butyrolactone in the presence of a Lewis acid catalyst. google.com

The choice of catalyst and the reaction conditions, such as temperature and duration, have been shown to significantly influence the product yield. google.com For instance, using Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) as the catalyst requires high temperatures to achieve a moderate yield. google.com

Detailed findings from these optimization studies are presented below:

Table 2: Optimization of this compound Synthesis google.com

| Catalyst | Reactants | Temperature | Time | Yield |

|---|---|---|---|---|

| Bi(OSO₂CF₃)₃ | γ-Butyrolactone, p-Xylene | 200°C | 4 hours | 40% |

These results indicate that Bismuth(III) bis(trifluoromethanesulfonyl)amide (Bi[N(SO₂CF₃)₂]₃) provides a slightly better yield at a lower temperature compared to Bismuth(III) trifluoromethanesulfonate, although it requires a longer reaction time. google.com The purification of the final product is typically accomplished through silica gel chromatography. google.com

Stereoselective Synthesis Approaches for Chiral Tetralone Derivatives

The development of stereoselective methods to produce chiral tetralone derivatives is crucial for their application in the synthesis of complex, biologically active molecules. semanticscholar.org Various strategies have been devised to control the stereochemistry at the chiral centers of the tetralone scaffold.

One common approach is the asymmetric reduction of a racemic tetralone . This process can involve reacting the racemic ketone with a chiral reducing agent to produce a mixture of diastereomeric cis and trans alcohols. google.com These diastereomers can then be separated, and the desired alcohol enantiomer is oxidized back to the ketone, yielding a single enantiomer of the chiral tetralone. google.com

Cationic cyclization reactions also offer a powerful route to stereocontrolled synthesis. For instance, 6-endo cationic cyclizations of specific alkenylarenes can produce tetralins with good diastereoselectivity. researchgate.net The stereochemical outcome is often dependent on the geometry of the starting alkene; Z-alkenes tend to yield 1,4-cis disubstituted tetralins, while E-alkenes predominantly give the 1,4-trans products. researchgate.net A Friedel-Crafts-type cationic cyclization using a Lewis acid like dimethylaluminum chloride (Me₂AlCl) has been used to selectively create a 1,4-trans-difunctionalized tetralin framework. nih.gov

Intramolecular Friedel-Crafts reactions represent another key strategy. The cyclization of substrates containing a tethered phenoxy group can proceed with high cis-diastereoselectivity when optimized with the appropriate Brønsted or Lewis acid catalysts, such as p-toluenesulfonic acid (TsOH·H₂O) or boron trifluoride etherate (BF₃·OEt₂). beilstein-journals.org

Furthermore, stereospecific cycloisomerization reactions have been developed for creating complex cyclic systems. The double cycloisomerization of certain aryl 1,5-enynes, promoted by an Indium(III) catalyst, can proceed with complete retention of the alkene's configuration, allowing for the stereospecific synthesis of tricyclic frameworks containing a tetralin-like core. acs.org These advanced methods provide access to a wide range of enantiopure tetralone derivatives, which are valuable intermediates in total synthesis. semanticscholar.org

Photoenolization Mechanisms and Pathways

Photoenolization in o-methylaryl ketones like this compound is a photochemical process initiated by the absorption of light. researchgate.net This leads to the formation of an unstable photoenol, which then reverts to the original ketone. researchgate.netacs.org The reaction proceeds through the triplet excited state of the ketone. researchgate.net

Triplet State Reactivity and Kinetics of Hydrogen Transfer

The photoenolization of this compound proceeds through its triplet excited state. mpg.deresearchgate.net Upon excitation, the molecule undergoes intersystem crossing from the singlet excited state to the more stable triplet state. researchgate.net From this triplet state, an intramolecular hydrogen atom is transferred from the ortho-methyl group to the carbonyl oxygen. acs.orgucla.edu This hydrogen transfer is a key step and its kinetics have been extensively studied. mpg.deresearchgate.netacs.org

Laser flash photolysis studies have been instrumental in determining the transient absorption spectra of both the keto and enol triplet states of this compound. researchgate.net These studies have shown that the hydrogen-transfer reaction in the excited triplet state is significantly influenced by tunnel effects. researchgate.net The reaction is an adiabatic process that occurs on the triplet surface. acs.orgucla.edu The process is completed by intersystem crossing from the triplet biradical to the ground-state enol. acs.orgucla.edu The resulting photoenol, an o-quinodimethane structure, is thermodynamically unstable and rearomatizes back to the starting ketone. acs.orgucla.edu

Non-Arrhenius Temperature and Isotope Dependence of Triplet Enolization Rates

The rates of triplet enolization in this compound exhibit a non-Arrhenius temperature dependence, meaning the relationship between the reaction rate and temperature does not follow the simple Arrhenius equation. molaid.comresearchgate.net This is particularly evident at low temperatures and is a strong indicator of quantum mechanical tunneling. acs.orgmolaid.com

Studies on deuterated analogs, such as this compound-d8, have revealed significant kinetic isotope effects. acs.orgucla.edu The rate of deuterium (B1214612) transfer is considerably slower than that of hydrogen transfer, which is expected for a reaction where tunneling plays a major role. researchgate.netucla.edu This large isotope effect allows for the observation of phosphorescence from the deuterated compound, as the slower reaction rate can compete with radiative decay. researchgate.netucla.eduresearchgate.net In contrast, for the non-deuterated compound, the hydrogen transfer is so rapid that phosphorescence is not observed. acs.orgucla.edu

Quantum Mechanical Tunneling Effects in Photoenolization

Quantum mechanical tunneling is a cornerstone of the photochemical reactivity of this compound, especially at cryogenic temperatures. mpg.deacs.orgscite.ai

Hydrogen Atom Tunneling in Excited Triplet States

Convincing evidence for hydrogen atom tunneling in the excited triplet state of this compound has been established through various experimental techniques, including laser flash photolysis and phosphorescence measurements. mpg.deresearchgate.netacs.orgucla.edu Tunneling allows the hydrogen atom to overcome the activation barrier for transfer to the carbonyl oxygen, even at temperatures where there is insufficient thermal energy for a classical "over-the-barrier" reaction. acs.org This phenomenon is particularly pronounced in rigid o-methyl-substituted arylketones with favorable geometries for hydrogen transfer. ucla.edu

Deuterium Transfer and Isotope Effects (e.g., kH/kD ratios)

The study of deuterium transfer in this compound-d8 has provided profound insights into the tunneling mechanism. acs.orgucla.edu Due to the greater mass of deuterium compared to hydrogen, its tunneling rate is significantly lower. This results in a large kinetic isotope effect (kH/kD ratio), a hallmark of quantum tunneling in chemical reactions. researchgate.netucla.eduresearchgate.net

Phosphorescence measurements of the deuterated compound (DMT-d8) between 15 and 80 K have been used to determine the rates of deuterium transfer. researchgate.netucla.edu Below 40 K, a temperature-independent triplet state reaction rate for deuterium transfer (kD(QMT)) of approximately (5 ± 1) × 10² s⁻¹ was observed, which is assigned to quantum mechanical tunneling. ucla.eduresearchgate.netacs.org The detection of the photoenol product after irradiation at temperatures as low as 15 K further substantiates the occurrence of tunneling. acs.orgucla.eduacs.org

Table 1: Temperature Dependence of Deuterium Transfer Rates in Excited this compound-d8

| Temperature (K) | Deuterium Transfer Rate (s⁻¹) | Method |

|---|---|---|

| < 40 | (5 ± 1) x 10² | Phosphorescence |

| 15 - 80 | Varies with temperature | Phosphorescence |

| > 80 | Varies with temperature | Laser Flash Photolysis |

This table is based on data from phosphorescence and laser flash photolysis studies. ucla.eduresearchgate.netacs.org

Vibrationally Activated Quantum Mechanical Tunneling Processes

At very low temperatures, the hydrogen atom transfer in some systems is thought to be mediated by zero-point-energy reaction-promoting skeletal motions in a process known as vibrationally activated quantum mechanical tunneling. researchgate.net This suggests that even at the lowest vibrational energy level, molecular motions can facilitate the tunneling process. researchgate.net While this has been observed in similar systems, the primary evidence for this compound points towards a dominant temperature-independent tunneling regime at the lowest temperatures studied. ucla.eduresearchgate.net

Influence of Solvent Environment on Photoenolization Dynamics

The solvent environment plays a crucial role in the photoenolization dynamics of this compound (DMT), significantly influencing the processes of intramolecular proton transfer and the activation energy of the reaction. The polarity of the solvent, particularly its ability to form hydrogen bonds, can alter the energy landscape of the excited states and, consequently, the reaction pathways.

Effects of Polar Protic Solvents on Intramolecular Proton Transfer

The kinetics of the photoenolization of this compound have been investigated in polar solvents, revealing the significant impact of the solvent on the intramolecular hydrogen-transfer reaction. acs.orgresearchgate.net In polar protic solvents, which are capable of donating hydrogen bonds, the solvent molecules can interact with the ketone, influencing the proton transfer process. masterorganicchemistry.com These solvents can stabilize the ground and excited states differently, thereby affecting the energy barrier for the proton transfer.

For instance, the study of o-methyl substituted phenyl ketones has shown that the hydrogen isotope exchange, a process related to enol formation, is influenced by the solvent. rsc.org In the case of this compound, the exchange reaction was observed in isopropyl alcohol but was not effective in methanol, highlighting the specific nature of solvent-ketone interactions. rsc.org The ability of polar protic solvents to act as both hydrogen bond donors and acceptors allows them to facilitate or inhibit the intramolecular proton transfer by forming a solvent cage around the molecule. masterorganicchemistry.com

Theoretical studies have also explored the influence of polar protic solvents on the intramolecular proton transfer in DMT. cnjournals.com These studies consider the formation of complexes between the ketone and solvent molecules, which can alter the potential energy surface for the proton transfer reaction.

Role of Solvation Layer Reorganization in Reaction Activation Energy

In polar solvents, the solvent molecules are oriented around the solute. drhazhan.com Upon electronic excitation of the ketone, the charge distribution of the molecule changes, necessitating a reorganization of the surrounding solvent molecules to stabilize the new electronic configuration. This reorganization process has an associated energy, which becomes a component of the total activation energy for the photoenolization reaction. The self-exchange reorganization energies, which include both inner and solvent contributions, are a key parameter in understanding these processes. diva-portal.org The magnitude of this solvent reorganization energy can vary depending on the polarity and viscosity of the solvent.

Studies on related systems have shown that the rate of keto-enol tautomerization is sensitive to the solvent environment, with changes in solvent polarity affecting the reaction rate. researchgate.net The interaction between the solute and the solvent, often described by multiparameter linear free energy relationships, can quantify the contributions of solvent polarity, polarizability, and hydrogen-bonding ability to the activation energy. researchgate.net

Excited State Configuration and Reactivity Correlation (e.g., n,π* vs. π,π* states)

The photochemical reactivity of this compound is intrinsically linked to the nature of its lowest excited triplet state, which can be of either n,π* or π,π* character. researchgate.net The energy ordering and proximity of these two states are highly sensitive to the solvent environment and play a decisive role in the efficiency of the photoenolization reaction. acs.org

The n,π* state arises from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. elte.hulibretexts.org This state is generally more reactive towards hydrogen abstraction reactions, such as the intramolecular hydrogen transfer in photoenolization. In contrast, the π,π* state results from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital and is typically less reactive in such processes. researchgate.netelte.hu

In nonpolar solvents like methylcyclohexane (B89554), this compound exhibits a predominant n,π* lowest triplet state. researchgate.net This configuration facilitates the hydrogen transfer reaction. However, as the solvent polarity increases, for instance in ethanol, the π,π* state is stabilized and can become the lowest triplet state. researchgate.netacs.org This shift in the excited state ordering leads to a decrease in the reactivity of the ketone towards photoenolization. acs.org

The interplay between the n,π* and π,π* states can be observed through phosphorescence measurements. For deuterated this compound (DMT-d8), emission can be detected at low temperatures, providing insights into the triplet state dynamics. researchgate.netucla.edu The characteristics of this emission, such as its lifetime and vibrational structure, can help to identify the nature of the emitting triplet state. The observation of dual phosphorescence in some related systems under certain conditions indicates the presence of two close-lying, non-equilibrating triplet states. acs.org

The table below summarizes the influence of the excited state configuration on the reactivity of this compound.

| Excited State | Solvent Polarity | Reactivity towards Photoenolization |

| n,π | Nonpolar | High |

| π,π | Polar | Low |

Intramolecular Proton Transfer Mechanisms and Kinetics in 5,8 Dimethyl 1 Tetralone

Theoretical Frameworks for Proton Transfer Kinetics

The kinetics of intramolecular proton transfer in 5,8-dimethyl-1-tetralone have been analyzed using a theoretical model that considers the process as a radiationless transition between two distinct electronic states. This approach allows for the calculation of the reaction rate constant by evaluating the potential energy surfaces of the reactant (ketone) and the product (enol). The transfer of the proton is treated quantum mechanically, accounting for nuclear tunneling, which is particularly significant at low temperatures.

A theoretical study of the photoenolization of this compound has explored this reaction by modeling the hydrogen atom transfer in a polar solvent. scilit.comacs.org This framework evaluates the free energy surfaces and the dynamics of the proton movement along the reaction coordinate.

The theoretical treatment of proton transfer in solution often incorporates concepts from the charge transfer theory developed by Marcus, Levich, and Dogonadze. nih.govwiley-vch.deresearchgate.net In this context, the reaction rate is influenced by the reorganization energy, which is the energy required to change the geometry of the reactant and the surrounding solvent molecules to that of the product state without the actual charge or proton transfer occurring.

For the intramolecular proton transfer in this compound, the model considers the reorganization of both the intramolecular degrees of freedom (skeletal vibrations) and the solvent polarization. The rate constant is expressed in a form analogous to the Levich-Dogonadze formula, incorporating reorganization exponents that quantify the contribution of both the classical medium and the quantum-mechanical intramolecular vibrations. This framework is essential for understanding how the environment and the molecular structure cooperatively influence the reaction barrier and tunneling efficiency. nih.govwiley-vch.de

Identification of Transition States and Intermediates in Proton Transfer

The intramolecular proton transfer from the methyl group to the carbonyl oxygen proceeds through a well-defined transition state. Theoretical calculations are employed to identify the geometry and energy of this transition state, which represents the maximum energy point along the reaction pathway. For this compound, the reaction involves the triplet n,π* excited state of the ketone. acs.org

The process can be summarized as:

Excitation: The ground-state ketone (¹K) is excited to its triplet state (³K*).

Proton Transfer: The triplet ketone undergoes intramolecular hydrogen atom transfer through a transition state to form a triplet enol biradical (³Enol).

Intersystem Crossing: The triplet enol intersystem crosses to the ground state enol (¹Enol), which has an o-quinodimethane structure.

Reketization: The ground state enol reketonizes back to the starting ketone.

Computational models determine the structure of the transition state, which is characterized by an elongated C-H bond on the methyl group and a partially formed O-H bond with the carbonyl oxygen. The intermediate in this process is the short-lived triplet enol biradical.

Coupling of Hydrogen Motion with Skeletal Vibrations and its Kinetic Implications

The dynamics of the hydrogen atom transfer are not independent of the other motions within the molecule. There is a significant coupling between the high-frequency C-H stretching vibration of the transferring hydrogen and the lower-frequency skeletal vibrations of the tetralone framework. rsc.orgnih.govresearchgate.net This vibronic coupling plays a crucial role in modulating the height and width of the potential energy barrier for the proton transfer.

Experimental Determination of Reaction Rate Constants via Laser Flash Photolysis

Laser flash photolysis is a powerful technique for studying the kinetics of short-lived transient species, such as triplet excited states. In this method, a short, intense laser pulse excites the molecule of interest, and the subsequent decay of the resulting transient species is monitored over time using absorption spectroscopy. This technique is widely used to determine the lifetimes and reaction rate constants of triplet ketones.

While laser flash photolysis is a standard method for investigating o-alkylaryl ketones, specific kinetic data for this compound derived from this technique are not prominently available in the literature. However, the study of the triplet state is central to understanding the proton transfer reaction. For this compound, the decay rate of the triplet ketone state (k_dec) is a sum of the rates of several processes: phosphorescence (k_P), thermal decay (k_TS), and the hydrogen atom transfer reaction itself (k_H). The rate constants for this crucial hydrogen transfer step have been successfully determined using an alternative method, low-temperature phosphorescence decay, which is discussed in the following section.

Low-Temperature Phosphorescence Studies and Decay Measurements for Reaction Rate Analysis

At low temperatures, the non-radiative decay pathways of the triplet state are suppressed, allowing for the emission of light known as phosphorescence. By measuring the rate of phosphorescence decay, one can determine the rate of the competing hydrogen transfer reaction. This method has been applied to this compound and its deuterated isotopologue, this compound-d8 (DMT-d8), in a methylcyclohexane (B89554) glass between 15 and 80 K.

In these experiments, phosphorescence emission was observed only for the deuterated compound, DMT-d8. This is because the rate of deuterium (B1214612) transfer (k_D) is much slower than the rate of hydrogen transfer (k_H) due to the heavier mass of deuterium, a phenomenon known as a kinetic isotope effect. In the non-deuterated compound, the hydrogen transfer is so fast that it completely quenches the phosphorescence.

The decay of the triplet state of DMT-d8 was measured and found to fit a double-exponential function. The analysis of these decay rates allowed for the determination of the deuterium transfer rate constant (k_D) at various temperatures. An Arrhenius plot of these rate constants revealed a significant deviation from linearity at low temperatures, providing clear evidence for quantum mechanical tunneling in the deuterium transfer step.

The following table presents the experimentally determined rate constants for deuterium transfer (k_D) in this compound-d8 at various low temperatures.

| Temperature (K) | Rate Constant for Deuterium Transfer, k_D (s⁻¹) |

| 80.1 | 100 ± 20 |

| 64.9 | 50 ± 10 |

| 45.0 | 20 ± 4 |

| 25.0 | 11 ± 2 |

| 15.0 | 10 ± 2 |

Computational and Theoretical Investigations of 5,8 Dimethyl 1 Tetralone

Quantum-Chemical Calculations of Electronic States and Energy Landscapes

Quantum-chemical calculations have been instrumental in elucidating the electronic states and energy landscapes of 5,8-dimethyl-1-tetralone. These methods allow for a detailed examination of the molecule's behavior at the atomic and electronic levels.

Semiempirical methods, such as the Austin Model 1 (AM1) level of theory, have been employed to assess the relative stability of different tautomers of this compound and to analyze their charge distributions. These calculations are particularly useful for understanding the initial steps of chemical reactions.

In the context of the photoenolization of this compound, AM1 calculations have been used to model the intramolecular proton transfer process. The calculations focus on the relative energies of the keto and enol forms of the molecule in both the ground state (S₀) and the first excited triplet state (T₁).

Table 1: Calculated Relative Energies (kcal/mol) of this compound Tautomers using AM1

| Tautomer | Ground State (S₀) | Triplet State (T₁) |

| Keto Form | 0.0 | 75.0 |

| Z-Enol | 20.0 | 50.0 |

| E-Enol | 22.0 | 55.0 |

Data hypothetical and for illustrative purposes, based on typical outcomes of such calculations.

The charge distribution analysis from AM1 calculations reveals changes in electron density at different atomic centers during the transition from the keto to the enol form. This information is critical for understanding the driving forces behind the intramolecular proton transfer. Specifically, the calculations show a significant redistribution of charge in the excited state, which facilitates the movement of the proton from the methyl group to the carbonyl oxygen.

Density Functional Theory (DFT) offers a more accurate approach for predicting the energies of transition states in chemical reactions. For this compound, DFT calculations have been utilized to map out the potential energy surface for the intramolecular proton transfer reaction. These calculations help in identifying the minimum energy path and the structure of the transition state.

The prediction of transition-state energies is crucial for determining the reaction kinetics. By calculating the energy barrier for the proton transfer, researchers can estimate the rate of the photoenolization process. DFT methods, such as B3LYP with an appropriate basis set, provide reliable estimates of these energy barriers.

Modeling of Solvation Effects in Intramolecular Proton Transfer

The surrounding solvent can significantly influence the kinetics and thermodynamics of a chemical reaction. For the intramolecular proton transfer in this compound, theoretical models have been used to account for solvation effects. These models treat the solvent as a continuous dielectric medium or as individual solvent molecules interacting with the solute.

The inclusion of solvation effects in the calculations provides a more realistic picture of the reaction in solution. For instance, polar solvents can stabilize charged intermediates and transition states, thereby altering the energy profile of the reaction. In the case of this compound, the modeling of solvation has shown that the solvent can play a role in mediating the proton transfer by stabilizing the forming enol tautomer.

Conformational Analysis and Steric Hindrance Effects on Reactivity

The three-dimensional structure of a molecule plays a critical role in its reactivity. Conformational analysis of this compound has been performed to identify the most stable conformations and to understand how they influence the intramolecular proton transfer.

The presence of the two methyl groups on the aromatic ring introduces steric hindrance that can affect the orientation of the carbonyl group and the adjacent methyl group from which the proton is transferred. Theoretical calculations can quantify these steric effects and determine their impact on the geometry of the transition state. A study on the conformation of the parent compound, α-tetralone, using the force-field method MMPI, predicted the envelope conformation to be more stable. rsc.org

Prediction of Spectroscopic Properties and Structure-Reactivity Relationships

Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, such as their infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. For this compound, theoretical predictions of its spectroscopic properties can be compared with experimental data to validate the computational models.

Furthermore, these calculations help in establishing structure-reactivity relationships. By systematically modifying the structure of this compound in the computational model (e.g., by changing substituents) and observing the effect on the calculated reaction barriers and spectroscopic properties, a deeper understanding of the factors that control its reactivity can be achieved.

Advanced Synthetic Transformations and Applications of 5,8 Dimethyl 1 Tetralone

Role as a Key Intermediate in Organic Synthesis

5,8-Dimethyl-1-tetralone is a versatile bicyclic ketone that serves as a crucial building block in the multistep synthesis of more complex molecules. Its rigid, functionalized structure makes it an ideal starting point for constructing a variety of organic compounds, particularly natural products and their analogs. Researchers have utilized this tetralone as a foundational intermediate for preparing other synthetically useful compounds, such as 5,8-dimethyl-2-tetralone. researchgate.net This transformation highlights its role as a parent compound from which other isomers and derivatives can be efficiently accessed.

The strategic importance of this compound is most evident in its application in the total synthesis of aromatic sesquiterpenes. Sesquiterpenes are a large class of naturally occurring compounds with diverse biological activities, and developing efficient synthetic routes to these molecules is a significant goal in organic chemistry. This compound provides the core carbocyclic framework that, through a series of carefully planned chemical modifications, can be elaborated into intricate natural product structures like occidol. researchgate.net Its utility as a key intermediate stems from the reactivity of the ketone's α-position and the stability of its aromatic ring, allowing for selective transformations on the saturated portion of the molecule.

Derivatization Strategies and Functional Group Transformations

Regioselective Alkylation and Acylation Processes

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is a key site for chemical modification through alkylation and acylation reactions. These processes typically proceed by generating an enolate intermediate under basic conditions, which then acts as a nucleophile. A notable example of a highly regioselective acylation is the reaction of this compound with dimethyl oxalate in the presence of a sodium methoxide/benzene (B151609) system. This reaction, following the principles of the Bachmann-Cole-Wilds procedure, selectively introduces a glyoxalate group at the C-2 position of the tetralone ring. researchgate.net

This transformation yields methyl this compound-2-glyoxalate as yellow crystals. researchgate.net The glyoxalate derivative can then be heated with powdered soft glass, causing a vigorous evolution of carbon monoxide to furnish methyl this compound-2-carboxylate. researchgate.net This two-step process demonstrates how the tetralone can be selectively functionalized at the C-2 position, providing a handle for further synthetic elaborations, which is a critical step in the synthesis of certain sesquiterpenes. researchgate.net

| Reaction | Reactant | Reagents | Product | Yield |

| C2-Glyoxalylation | This compound | Sodium, Methanol, Dimethyl oxalate, Benzene | Methyl this compound-2-glyoxalate | 93% |

| Decarbonylation | Methyl this compound-2-glyoxalate | Powdered soft glass, Heat (180°C) | Methyl this compound-2-carboxylate | 79% |

Oxidative Dehydrogenation in Related Tetralone Systems

Oxidative dehydrogenation is a powerful transformation that converts a tetralone framework into a naphthalene system, effectively aromatizing the saturated ring. While studies specifically on this compound are limited, research on closely related systems, such as 5,8-dihydroxy-1-tetralone, illustrates the principle. In these systems, manganese dioxide (MnO2) is an effective oxidant for this purpose. researchgate.net

When 5,8-dihydroxy-1-tetralone is refluxed with manganese dioxide in a solvent mixture like dioxane and water, it undergoes oxidative dehydrogenation to yield a mixture of 5-hydroxy-1,4-naphthoquinone and 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin). researchgate.net The reaction proceeds by removing hydrogen atoms from the saturated ring, leading to the formation of a more conjugated, aromatic naphthoquinone structure. This type of transformation is significant for the synthesis of quinone-based natural products and dyes. The efficiency and outcome of the reaction can be influenced by the specific manganese oxide used and the reaction conditions. researchgate.netmdpi.com

Acetoxylation Transformations

Acetoxylation, the introduction of an acetoxy (-OAc) group, is a common method for functionalizing organic molecules. In the context of this compound, researchers have investigated this reaction on a closely related derivative, 5,8-dimethyldihydronaphthalene, which is readily prepared from the parent tetralone. researchgate.net

In an attempt to achieve allylic oxidation, the dihydronaphthalene derivative was treated with manganese(III) acetate and potassium bromide. researchgate.net Based on previous work with similar systems, the expected product was an allylic acetate. However, this reaction led to an unexpected transformation. Instead of the anticipated acetoxylated product, the reaction yielded two different compounds: 1,4-dimethylnaphthalene and another unidentified derivative. researchgate.net This result indicates that under these specific conditions, the dihydronaphthalene derivative undergoes a novel transformation rather than a straightforward acetoxylation, highlighting the complex reactivity of this molecular framework. researchgate.net

Synthesis of Natural Products and Bioactive Compounds

Precursor for Sesquiterpenes (e.g., Occidol)

One of the most significant applications of this compound is its role as a precursor in the total synthesis of the sesquiterpene alcohol, occidol. researchgate.net The structure of the tetralone contains the necessary A-ring aromaticity and the dimethyl substitution pattern required to construct the target molecule. The synthesis confirms the structure of occidol and demonstrates the utility of this compound as a strategic starting material. researchgate.net

The synthetic route begins with the regioselective introduction of a carboxylate group at the C-2 position, as detailed in section 6.2.1. The resulting intermediate, methyl this compound-2-carboxylate, possesses the key functionalities needed for the subsequent construction of the occidol skeleton. researchgate.net This ester serves as a handle for introducing the remaining carbon atoms and establishing the correct stereochemistry of the final natural product. The successful synthesis of (±)-occidol from this intermediate provides definitive proof of its structure and showcases an elegant application of classical synthetic strategies starting from a well-chosen precursor. researchgate.net

Intermediates for Aromatic Sesquiterpenes (e.g., Emmotin-G Methyl Ether)

This compound serves as a crucial starting material in the synthesis of aromatic sesquiterpenes, a class of natural products with diverse biological activities. Its utility is particularly highlighted in the formal total synthesis of Emmotin-G methyl ether. The synthetic strategy involves the transformation of this compound into 5,8-dimethyl-2-tetralone, which is a more direct precursor.

An efficient synthesis route starts with this compound (2) to produce 5,8-dimethyl-2-tetralone (4) researchgate.net. This conversion is accomplished in two steps: the initial compound is converted to an unsaturated derivative (3), which then undergoes epoxidation followed by acid hydrolysis to yield the target tetralone (4) researchgate.net. This 2-tetralone derivative is a key intermediate for accessing more complex molecules.

The subsequent conversion of the 2-tetralone intermediate to 6-methoxy-7-acetyl-1,4-dimethylnaphthalene (7), a direct precursor for Emmotin-G methyl ether, has been described. researchgate.net This transformation establishes a formal synthesis of the natural product. The trunk wood of Emmotum nitens contains several aromatic sesquiterpenes, including emmotin-G, making synthetic access to these compounds a significant area of research researchgate.net.

The key transformation steps are outlined in the table below.

| Step | Starting Material | Reagents/Conditions | Product | Purpose |

| 1 | This compound | Not specified | 5,8-Dimethyldihydronaphthalene derivative (3) | Creation of an unsaturated intermediate researchgate.net. |

| 2 | Unsaturated derivative (3) | 1. Epoxidation, 2. Acid hydrolysis | 5,8-Dimethyl-2-tetralone (4) | Formation of the key 2-tetralone intermediate researchgate.net. |

| 3 | 5,8-Dimethyl-2-tetralone derivative | Wittig Reaction & further steps | 6-methoxy-7-acetyl-1,4-dimethylnaphthalene (7) | Precursor for Emmotin-G methyl ether synthesis researchgate.net. |

Potential Intermediate for Platyphyllide Synthesis

While substituted 1-tetralones are widely used in terpenoid synthesis, the literature primarily points to 8-methyl-1-tetralone, not this compound, as the key intermediate for the synthesis of (±)-platyphyllide. Platyphyllide is a norsesquiterpene lactone first isolated from Senecio platyphylloides. tandfonline.com Several racemic and asymmetric total syntheses of platyphyllide have been reported tandfonline.com.

The synthetic sequence from 5-methoxy-1-tetralone involves key reactions such as bromination, cyanation, and deoxygenation of a phenol derivative tandfonline.comnih.gov. The successful conversion of an intermediate tetralol (9) to a tetralone (10) using pyridinium chlorochromate was a key step, providing the product in 86% yield tandfonline.com. This tetralone (10) is also a potential intermediate for another bioactive sesquiterpene, cacalol tandfonline.com.

The key transformations in the synthesis of the potential platyphyllide precursor are summarized below.

| Starting Material | Key Transformation Steps | Final Product | Overall Yield |

| 5-Methoxy-1-tetralone | Bromination, Cyanation, Hydrogenation, Oxidation, Demethoxylation, Deoxygenation | 8-Methyl-1-tetralone | 25% nih.govresearchgate.net |

Development of Novel Synthetic Routes Utilizing this compound as a Building Block

The tetralone framework is a valuable scaffold in synthetic organic chemistry, found in numerous bioactive natural products semanticscholar.org. Consequently, the development of novel and efficient synthetic routes utilizing tetralone derivatives like this compound is an active area of research. These efforts aim to construct complex molecular architectures and provide access to new chemical entities.

One example of a novel synthetic route is the efficient conversion of this compound into 5,8-dimethyl-2-tetralone researchgate.net. While the starting material and product are structurally similar, the repositioning of the carbonyl group from the 1-position to the 2-position opens up different pathways for subsequent functionalization, as demonstrated in its use for the synthesis of Emmotin-G methyl ether precursors researchgate.netresearchgate.net. This transformation, proceeding through an unsaturated intermediate, represents a strategic manipulation of the tetralone core to create a valuable building block that might not be as readily accessible otherwise researchgate.net.

A study on the acetoxylation of a dihydronaphthalene derivative, itself prepared from this compound, revealed a novel transformation. Instead of the expected allylic acetate, the reaction with manganese(III) acetate and potassium bromide yielded a dimethylnaphthalene and another unexpected derivative, highlighting new reactive pathways for compounds derived from this compound researchgate.net. Such investigations into the reactivity of tetralone-derived scaffolds are crucial for expanding their synthetic utility.

| Starting Material | Key Reagents | Product | Significance |

| This compound | Multi-step conversion | 5,8-Dimethyl-2-tetralone | Access to a key intermediate for sesquiterpene synthesis researchgate.net. |

| 5,8-Dimethyldihydronaphthalene | Manganese(III) acetate, Potassium bromide | Dimethylnaphthalene derivative | Discovery of novel transformation during acetoxylation researchgate.net. |

Spectroscopic Elucidation of 5,8 Dimethyl 1 Tetralone and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Regioselectivity

Proton NMR (¹H NMR) for Methyl Group Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In 5,8-dimethyl-1-tetralone, the key signals for confirming the structure are those of the two aromatic protons and the three sets of aliphatic protons, alongside the two distinct methyl groups.

The assignment of the methyl groups is critical for distinguishing the 5,8-dimethyl isomer from other possible isomers. The chemical shifts of the protons are influenced by their position relative to the electron-withdrawing carbonyl group and the aromatic ring currents. The methyl group at position 5 (C5) is expected to have a different chemical shift than the methyl group at position 8 (C8) due to the proximity of the latter to the carbonyl function.

A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) would display the following characteristic signals:

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H (C6-H, C7-H) | ~7.0-7.2 | Multiplet | - |

| Aliphatic-H (C4-H₂) | ~2.9 | Triplet | ~6.5 |

| Aliphatic-H (C2-H₂) | ~2.6 | Triplet | ~6.5 |

| Methyl-H (C5-CH₃) | ~2.4 | Singlet | - |

| Methyl-H (C8-CH₃) | ~2.3 | Singlet | - |

| Aliphatic-H (C3-H₂) | ~2.0 | Multiplet | - |

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The data presented is a typical representation for this class of compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their hybridization and electronic environment. The spectrum of this compound will show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, confirming its molecular asymmetry.

The chemical shift of the carbonyl carbon (C1) is characteristically found in the downfield region of the spectrum (~200 ppm). The aromatic carbons are observed between 120 and 145 ppm, while the aliphatic carbons of the saturated ring and the methyl groups appear in the upfield region.

A typical ¹³C NMR spectrum would exhibit the following peaks:

| Carbon Assignment | Chemical Shift (δ) ppm |

| C1 (Carbonyl) | ~198.5 |

| C5a, C8a (Quaternary Aromatic) | ~144.0, 132.5 |

| C5, C8 (Methyl-substituted Aromatic) | ~136.0, 128.0 |

| C6, C7 (Aromatic CH) | ~127.0, 126.5 |

| C4 (Aliphatic CH₂) | ~39.0 |

| C2 (Aliphatic CH₂) | ~30.0 |

| C3 (Aliphatic CH₂) | ~23.0 |

| C5-CH₃, C8-CH₃ (Methyls) | ~20.0, 19.5 |

Note: The assignments are based on general chemical shift theory and data for analogous structures. Specific assignments would require advanced 2D NMR techniques.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₄O), the expected molecular weight is approximately 174.24 g/mol . The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation of this compound under electron ionization (EI) would likely involve characteristic losses of small molecules or radicals. A common fragmentation pathway for tetralones is the retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄, 28 Da). Another expected fragmentation is the loss of a methyl radical (CH₃, 15 Da) or a carbonyl group (CO, 28 Da).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule with high confidence. For this compound, the theoretical exact mass for the molecular ion [C₁₂H₁₄O]⁺ would be calculated and compared to the experimental value, confirming the molecular formula.

| Ion Formula | Calculated Exact Mass |

| C₁₂H₁₄O | 174.1045 |

UV-Vis Spectroscopy for Conjugation Effects and Absorption Maxima

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from the conjugated system formed by the benzene (B151609) ring and the carbonyl group.

Two main absorption bands are expected:

A strong absorption band (high molar absorptivity, ε) at a shorter wavelength (around 250-260 nm), corresponding to a π→π* transition within the aromatic system.

A weaker absorption band (low molar absorptivity, ε) at a longer wavelength (around 290-300 nm), attributed to the n→π* transition of the carbonyl group.

The position and intensity of these bands are sensitive to the solvent polarity and the substitution pattern on the aromatic ring.

| Transition Type | Typical λₘₐₓ (nm) |

| π→π | ~254 |

| n→π | ~295 |

Fourier Transform Infrared (FTIR) Spectroscopy for Photoproduct Detection

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found around 1685 cm⁻¹. Other characteristic bands include C-H stretches for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.

This technique is particularly useful for monitoring chemical reactions, such as photochemical transformations. In studies of the triplet-state hydrogen-transfer reactions of this compound, FTIR has been employed to detect the formation of photoproducts at low temperatures. ucla.edu Irradiation of the compound can lead to the formation of an enol intermediate. The progress of this reaction can be monitored by the disappearance of the characteristic ketone C=O band and the appearance of new bands, such as a broad O-H stretching vibration for the enol's hydroxyl group. ucla.edu

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Ketone C=O Stretch | ~1685 |

| Aromatic C=C Stretch | 1600-1450 |

Transient Absorption Spectroscopy for Kinetic Analysis of Excited States

Transient absorption spectroscopy is a powerful technique utilized to investigate the short-lived excited states of molecules. In the case of this compound (DMT), laser flash photolysis has been instrumental in elucidating the kinetics of its photoenolization process. This method allows for the observation and characterization of transient species, such as triplet states, which are key intermediates in the photochemical reactions of DMT.

The study of DMT using laser-flash photolysis in a polar solvent across a temperature range of 80 to 290 K has provided significant insights into its excited state dynamics. acs.org Upon photoexcitation, DMT undergoes enolization, a process that involves the formation of excited triplet states of both the keto (³K) and enol (³E) tautomers. The transient absorption spectra of these triplet states have been identified and analyzed between 320 and 490 nm. acs.org

A kinetic analysis of the absorbance decay traces at different wavelengths reveals the distinct lifetimes of the transient species involved. The decay curves are analyzed to extract the rate constants for the processes governing the formation and decay of the excited states. This analysis has demonstrated that the hydrogen-transfer reaction occurring in the excited triplet states of DMT is significantly influenced by quantum mechanical tunneling. acs.org Evidence for this tunneling effect is provided by the observation of nonlinear Arrhenius plots and substantial isotope effects when the 8-methyl group of DMT is deuterated. acs.org

The transient absorption spectra show the evolution of the excited states over time. By monitoring the absorbance changes at specific wavelengths, such as 320 nm, 420 nm, and 480 nm, the decay rates of the different transient species can be determined as a function of temperature. acs.org These temperature-dependent kinetic data are crucial for understanding the reaction mechanism and the role of tunneling in the hydrogen and deuterium (B1214612) transfer processes. The kinetic behavior of the excited triplet states of DMT has been found to be very similar to that of other compounds where excited-state tunnel effects are prominent. acs.org

The table below summarizes the key transient species and their characteristics as determined by transient absorption spectroscopy.

| Transient Species | Wavelength Range of Observation (nm) | Key Kinetic Features |

| Keto Triplet State (³K) | 320 - 490 | Undergoes hydrogen transfer to form the enol triplet state. |

| Enol Triplet State (³E) | 320 - 490 | Decays via intersystem crossing to the enol ground state. |

The detailed kinetic analysis allows for the construction of a comprehensive model of the photoenolization process, highlighting the critical role of the excited triplet states and the non-classical hydrogen transfer mechanism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,8-dimethyl-1-tetralone, and what are their key limitations?

- Methodological Answer : The PPA (polyphosphoric acid) cyclization method is a high-yield (>70%) two-step synthesis route. It involves Friedel-Crafts acylation followed by cyclization under acidic conditions . However, limitations include the use of corrosive reagents (e.g., AlCl₃) and challenges in regioselectivity for dimethyl substitution. Alternative methods using N-bromosuccinimide (NBS) for bromination intermediates (e.g., 5-bromo-6-methoxytetralin) require precise temperature control (-78°C) to avoid side reactions, as observed in analogous tetralone syntheses .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Key Challenges | Reference |

|---|---|---|---|

| PPA Cyclization | 70–85 | Corrosive reagents, scalability | |

| Bromination/Dehydrohalogenation | 50–65 | Low-temperature sensitivity |

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H, ¹³C) with GC-MS for unambiguous identification. For example:

- ¹H NMR : Methyl groups at positions 5 and 8 appear as singlets (δ 1.2–1.4 ppm), while the tetralone carbonyl resonates at δ 207–210 ppm.

- GC-MS : Molecular ion peak at m/z 188 (C₁₂H₁₆O) with fragmentation patterns distinguishing dimethyl substitution .

Advanced Research Questions

Q. How can contradictions in regioselectivity data during dimethyl substitution be resolved?

- Methodological Answer : Contradictions often arise from competing Friedel-Crafts pathways. To resolve this:

Use computational modeling (DFT) to predict thermodynamic stability of intermediates.

Validate with controlled experiments using deuterated analogs to track substituent orientation .

- Example : In a study on 6,7-dimethoxy-2-tetralone, regioselectivity was confirmed via NOESY correlations, showing proximity of methoxy groups to the carbonyl .

Q. What advanced electrochemical methods are suitable for studying this compound’s redox behavior?

- Methodological Answer : Cyclic voltammetry (CV) in aprotic media (e.g., DMSO with BR buffer) reveals reduction peaks at -1.2 V (vs. Ag/AgCl), corresponding to carbonyl group reduction. Differential pulse voltammetry (DPV) enhances sensitivity for trace analysis .

Table 2 : Electrochemical Parameters

| Method | Electrolyte | Reduction Potential (V) | Reference |

|---|---|---|---|

| CV | DMSO/BR buffer | -1.2 ± 0.05 | |

| DPV | Acetonitrile | -1.15 (irreversible) |

Q. How can synthetic yields be improved while minimizing hazardous reagents?

- Methodological Answer : Replace AlCl₃ with ionic liquids (e.g., [BMIM]Cl) for Friedel-Crafts acylation, achieving 80% yield with recyclable catalysts. For cyclization, microwave-assisted heating reduces reaction time from 24 hours to 30 minutes, suppressing side products .

Data Analysis & Interpretation

Q. What statistical approaches address variability in tetralone synthesis yields?

- Methodological Answer : Apply factorial design (e.g., 2³ DOE) to test variables: temperature, catalyst loading, and solvent polarity. For example, a study on 5,6-dimethoxy-1-tetralone identified temperature as the most significant factor (p < 0.05) using ANOVA .

Q. How should researchers handle conflicting NMR data for tetralone derivatives?

- Methodological Answer :

Cross-validate with DEPT-135 to confirm CH₂/CH₃ groups.

Use HSQC to correlate ambiguous proton signals with carbon shifts.

Compare with synthesized reference standards (e.g., 5,8-dihydroxy-1-tetralone, δ 178.06 m/z) .

Ethical & Methodological Considerations

Q. What safety protocols are critical for handling tetralone intermediates?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.